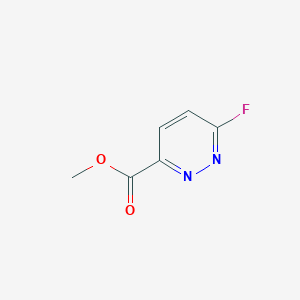

Methyl 6-fluoropyridazine-3-carboxylate

Description

BenchChem offers high-quality Methyl 6-fluoropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-fluoropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-fluoropyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAIKYPTIWDOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-57-5 | |

| Record name | methyl 6-fluoropyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Application of Methyl 6-fluoropyridazine-3-carboxylate in Modern Drug Discovery

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the contemporary landscape of fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) optimization, the selection of core molecular scaffolds dictates the trajectory of a medicinal chemistry program. Methyl 6-fluoropyridazine-3-carboxylate (CAS: 65202-57-5) [1] has emerged as a highly privileged, bifunctional building block. By combining the unique physicochemical properties of the pyridazine heterocycle with the extreme reactivity of an ortho-activated carbon-fluorine bond, this intermediate allows chemists to fine-tune molecular behavior, accelerate SAR cycles, and overcome late-stage attrition risks associated with poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[2].

This technical guide dissects the mechanistic rationale behind utilizing this specific fluorinated scaffold, details the causality of its reactivity, and provides field-proven, self-validating protocols for its functionalization.

Mechanistic Rationale: The Tripartite Advantage

The utility of methyl 6-fluoropyridazine-3-carboxylate is rooted in three distinct structural features: the pyridazine core, the C6-fluorine atom, and the C3-methyl ester.

The Pyridazine Core: Modulating Physicochemical Space

Unlike traditional phenyl or pyridine rings, the 1,2-diazine (pyridazine) system is characterized by a high dipole moment and robust, dual hydrogen-bonding capacity[3]. From an application standpoint, incorporating a pyridazine core yields several downstream pharmacological benefits:

-

Reduced hERG Liability: The inherent polarity and weak basicity of pyridazines significantly reduce off-target interactions with the cardiac hERG potassium channel, a common cause of late-stage clinical failure[3].

-

Improved Aqueous Solubility: The addition of a second nitrogen atom lowers the partition coefficient (LogP), enhancing solubility without sacrificing structural rigidity.

-

Low CYP450 Inhibition: Pyridazine scaffolds generally exhibit lower cytochrome P450 inhibitory effects compared to more lipophilic aromatics[3].

The Kinetic Superiority of the C6-Fluorine

While 6-chloropyridazines are common, the 6-fluoropyridazine analog is vastly superior for Nucleophilic Aromatic Substitution (SNAr)[4]. The causality lies in the reaction mechanism. SNAr proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial nucleophilic attack to form a negatively charged tetrahedral intermediate known as the Meisenheimer complex.

Because fluorine is highly electronegative (Pauling scale 3.98), it exerts a powerful inductive electron-withdrawing effect (-I effect) that drastically stabilizes the anionic transition state. Density Functional Theory (DFT) studies on related dihalopyridazines demonstrate that substitution at the 6-position has a significantly lower activation energy ( ΔG‡ ) compared to other positions, ensuring absolute regioselectivity[5]. Consequently, SNAr on 6-fluoropyridazines can often be executed at room temperature or mild heating, whereas the chloro-analogs require harsh conditions (e.g., >120°C, microwave irradiation) that risk degrading sensitive functional groups.

The C3-Methyl Carboxylate: Orthogonal Functionalization

The methyl ester at the C3 position serves as a stable, yet easily manipulable, handle for late-stage diversification. It is inert to the SNAr conditions required at C6, allowing for a highly controlled, sequential derivatization strategy. Once the SNAr is complete, the ester can be cleanly saponified to a carboxylic acid for amide coupling, or reduced to an alcohol/aldehyde for reductive aminations.

Visualizing the SNAr Mechanism

Fig 1. SNAr mechanism at the C6 position via an inductively stabilized Meisenheimer complex.

Data Presentation: Comparative Metrics

To quantify the advantages of this building block, the following tables summarize its core properties and kinetic advantages.

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value / Description | Impact on Drug Design |

| CAS Number | 65202-57-5[1] | Standardized sourcing for scale-up. |

| Molecular Formula | C₆H₅FN₂O₂ | Low molecular weight (156.11 g/mol ); ideal for FBDD. |

| H-Bond Acceptors | 4 (2x N, 2x O) | High potential for kinase hinge-binding interactions. |

| Dipole Moment | High (due to adjacent N atoms) | Enhances π−π stacking with aromatic residues in target binding pockets[3]. |

Table 2: SNAr Reactivity Comparison (C6-Fluoro vs. C6-Chloro)

| Leaving Group | Electronegativity | Meisenheimer Stabilization | Relative SNAr Rate | Typical Temp Required |

| Fluorine (-F) | 3.98 | Excellent (Strong -I effect) | Very Fast | 20°C - 80°C |

| Chlorine (-Cl) | 3.16 | Moderate | Slower | 100°C - 150°C |

Experimental Protocols: A Self-Validating Workflow

As an Application Scientist, I emphasize protocols that are not only high-yielding but structurally self-validating. The following two-step workflow outlines the standard operating procedure for converting methyl 6-fluoropyridazine-3-carboxylate into a diversified lead-like fragment.

Protocol A: Regioselective SNAr at the C6 Position

Objective: Introduce a primary or secondary amine at the C6 position.

Rationale for Choices: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its polar aprotic nature highly solvates the nucleophile, accelerating the SNAr. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HF without competing for the electrophilic C6 carbon[4].

Step-by-Step Method:

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 6-fluoropyridazine-3-carboxylate (1.0 equivalent) in anhydrous NMP (0.5 M concentration).

-

Reagent Addition: Add the target amine (e.g., azepane) (1.1 equivalents) followed by DIPEA (2.0 equivalents).

-

Reaction Execution: Stir the mixture at 60°C. Due to the fluorine activation, heating above 80°C is rarely necessary and should be avoided to prevent transamidation of the C3 methyl ester.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+=157.1 ) and the appearance of the product mass validates the completion of the rate-determining step.

-

Workup: Cool to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (3x) to remove NMP, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Saponification and Amide Coupling at the C3 Position

Objective: Hydrolyze the methyl ester and couple it with a secondary pharmacophore.

Rationale for Choices: Lithium hydroxide (LiOH) in a THF/Water mixture is utilized for saponification. LiOH is milder than NaOH/KOH, preventing degradation of the electron-deficient pyridazine ring. HATU is chosen as the coupling reagent for its superior efficiency in forming amides from unreactive or sterically hindered carboxylic acids.

Step-by-Step Method:

-

Saponification: Dissolve the C6-substituted intermediate from Protocol A (1.0 equivalent) in a 3:1 mixture of THF and H₂O. Add LiOH monohydrate (2.0 equivalents). Stir at room temperature for 2 hours.

-

Self-Validating Isolation: Evaporate the THF under reduced pressure. The aqueous layer is then carefully acidified with 1M HCl to pH 3-4 . Critical Insight: Do not acidify below pH 2; the pyridazine nitrogens will protonate, forming a highly water-soluble salt, causing the product to re-dissolve. The free carboxylic acid will precipitate at pH 3-4. Filter and dry the solid under a vacuum.

-

Amide Coupling: Dissolve the isolated carboxylic acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir for 15 minutes to pre-form the active ester.

-

Final Derivatization: Add the desired amine (1.2 equivalents) and stir at room temperature for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry, and purify via preparative HPLC to yield the final bifunctional lead compound.

Visualizing the Derivatization Workflow

Fig 2. Bifunctional derivatization workflow for fragment-based drug discovery.

References

- Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific.

- methyl 6-fluoro-1,2-diazine-3-carboxylate - CAS 65202-57-5. Molaid.

- The pyridazine heterocycle in molecular recognition and drug discovery. PMC (NIH).

- 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine. Benchchem.

- 6-(Azepan-1-yl)pyridazin-3-amine. Benchchem.

Sources

- 1. methyl 6-fluoro-1,2-diazine-3-carboxylate - CAS号 65202-57-5 - 摩熵化学 [molaid.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-(Azepan-1-yl)pyridazin-3-amine|CAS 1501787-15-0 [benchchem.com]

- 5. 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | RUO [benchchem.com]

The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide

The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all currently marketed pharmaceuticals containing at least one fluorine atom.[1][2] This is not a matter of chance, but a deliberate design choice rooted in the unique and powerful physicochemical properties of this small, highly electronegative element.[3][4] For drug development professionals, understanding the multifaceted roles of fluorine is paramount to optimizing lead compounds, enhancing pharmacokinetic profiles, and ultimately, delivering safer and more effective therapies.[5][6]

This technical guide provides an in-depth exploration of the core principles and practical applications of fluorination in drug design. Moving beyond a simple recitation of effects, we will delve into the causality behind these molecular transformations, supported by field-proven protocols and illustrative case studies.

Section 1: The Foundational Physicochemical Influence of Fluorine

The profound impact of fluorine stems from a unique combination of its fundamental properties. When bound to carbon, it creates a bond with characteristics that can be strategically exploited by medicinal chemists.[3]

-

Extreme Electronegativity and the C-F Bond: As the most electronegative element, fluorine (3.98 on the Pauling scale) creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[3] This bond is significantly stronger than a typical carbon-hydrogen (C-H) bond, a critical factor in enhancing metabolic stability.[7][8]

-

Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[3] This allows fluorine to act as a bioisostere of hydrogen, meaning it can replace a hydrogen atom without significantly altering the molecule's overall size or shape, a crucial feature for maintaining binding to a biological target.[3][9]

-

Modulation of Lipophilicity: The effect of fluorine on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, often enhancing membrane permeability, highly fluorinated motifs like the trifluoromethyl (CF3) group are strongly lipophilic.[7] This allows for fine-tuning of a drug's ability to cross biological barriers to reach its target.[10]

-

Alteration of Acidity/Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[11] For example, fluorination can decrease the basicity of amines, which can improve bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[3][11]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} Caption: Logical flow from fluorine's properties to therapeutic benefits.

Section 2: Strategic Applications of Fluorination in Drug Design

The decision to introduce fluorine is a strategic one, aimed at overcoming specific challenges in the drug discovery pipeline. The primary goals are typically to enhance metabolic stability, improve target affinity, and optimize the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][5]

Enhancing Metabolic Stability

A major hurdle in drug development is rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, which leads to low bioavailability and short duration of action.[12] Fluorination is a powerful strategy to "shield" metabolically vulnerable positions on a molecule.[13][14]

Mechanism of Protection: The strength of the C-F bond makes it resistant to oxidative cleavage by CYP enzymes. By replacing a hydrogen atom at a known site of metabolic oxidation (a "metabolic soft spot") with a fluorine atom, that pathway of degradation can be effectively blocked.[6][7] This forces the body to use slower, alternative metabolic routes, thereby increasing the drug's half-life and overall exposure.

Case Study: Sitagliptin Sitagliptin, a DPP-4 inhibitor for type 2 diabetes, masterfully employs a trifluoromethyl group.[1][15] This group not only enhances binding to the target enzyme but also significantly improves metabolic stability, preventing degradation by hepatic enzymes.[1][16] This enhanced stability is a key contributor to its once-daily dosing regimen.[1]

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This self-validating protocol is a standard in the industry to assess a compound's susceptibility to Phase I metabolism.

-

Objective: To determine the rate of disappearance of a test compound upon incubation with HLM, which are rich in CYP enzymes.

-

Materials:

-

Test compound and non-fluorinated parent compound (10 mM stocks in DMSO).

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier).

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

-

Phosphate buffer (0.1 M, pH 7.4).

-

Positive control compound with known metabolic fate (e.g., Verapamil).

-

Acetonitrile with internal standard (for quenching and analysis).

-

96-well plates, LC-MS/MS system.

-

-

Procedure:

-

Prepare an HLM incubation mixture in phosphate buffer (final protein concentration ~0.5 mg/mL).

-

Add the test compound to the HLM mixture to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis & Trustworthiness:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

The protocol's validity is confirmed by the rapid metabolism of the positive control and minimal degradation in the no-NADPH control, ensuring that observed compound loss is due to enzymatic metabolism. A significantly longer t½ for the fluorinated compound compared to its non-fluorinated analog provides direct evidence of enhanced metabolic stability.

-

Improving Binding Affinity and Selectivity

Strategic fluorination can increase a drug's binding affinity and selectivity for its target protein.[3][13] This can occur through direct, favorable interactions or by indirectly influencing the molecule's conformation.

Mechanisms of Enhanced Binding:

-

Favorable Interactions: The polarized C-F bond can engage in beneficial electrostatic interactions, including dipole-dipole and hydrogen bonds, with amino acid residues in the protein's binding pocket.[4][17][18] For instance, the fluorine in atorvastatin engages in an electrostatic interaction with an arginine residue in HMG-CoA reductase, contributing to its high potency.[19]

-

Conformational Control: The introduction of fluorine can alter the electron distribution within a molecule, which can favor a specific conformation (shape) that is optimal for binding to the target receptor.[13][20] This pre-organization reduces the entropic penalty of binding, leading to higher affinity.

dot graph G { layout="neato"; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} Caption: Fluorine's role in Atorvastatin's binding to its target.

Section 3: Common Strategies and Reagents for Fluorination

The incorporation of fluorine into a molecule requires specialized chemical methods. The choice of strategy depends on the desired position of the fluorine atom and the complexity of the substrate. The two main approaches are nucleophilic and electrophilic fluorination.[21][22][23]

-

Nucleophilic Fluorination: This involves using a fluoride ion (F-) source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), to displace a leaving group.[21] It is often used for producing alkyl fluorides.

-

Electrophilic Fluorination: This strategy employs a reagent with an electron-deficient fluorine atom (an "F+" source) to add fluorine to an electron-rich site, like an aromatic ring or an enolate.[21] Selectfluor® is a widely used, stable, and effective electrophilic fluorinating agent.[24]

-

Trifluoromethylation: Introducing the CF3 group often requires specific reagents. The Ruppert-Prakash reagent (TMSCF3) is a common choice for adding this important functional group.[24]

dot graph { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} Caption: High-level comparison of fluorination synthesis strategies.

Section 4: Case Studies of Successful Fluorinated Drugs

The prevalence of fluorinated compounds among top-selling drugs underscores the success of this design strategy.[2][8][25]

| Drug Name | Therapeutic Area | Role of Fluorine |

| Atorvastatin (Lipitor®) | Cholesterol Lowering | The fluorophenyl group is crucial for inhibiting HMG-CoA reductase, deactivating the ring against metabolic oxidation by P450 enzymes.[26][27] |

| Fluoxetine (Prozac®) | Antidepressant | The trifluoromethyl group enhances lipophilicity, facilitating passage across the blood-brain barrier, and contributes to its selectivity. |

| Sitagliptin (Januvia®) | Anti-diabetic | A trifluoromethyl group enhances metabolic stability and target binding, enabling once-daily dosing.[1][15] |

| 5-Fluorouracil (5-FU) | Anticancer | Acts as an antimetabolite; its active form, FdUMP, irreversibly inhibits thymidylate synthase, halting DNA synthesis in cancer cells.[28][29][30] |

| Sofosbuvir (Sovaldi®) | Hepatitis C | A monofluorinated sugar mimic acts as a chain terminator for the viral RNA polymerase, halting viral replication. |

Section 5: Conclusion and Future Outlook

The strategic incorporation of fluorine is a mature yet continually evolving field within drug discovery.[4][31] Its ability to predictably and powerfully modulate key molecular properties—enhancing metabolic stability, increasing binding affinity, and optimizing ADME profiles—has solidified its role as an indispensable tool for the medicinal chemist.[3][5]

Future advancements will likely focus on the development of more sophisticated and selective fluorination and fluoroalkylation methods, allowing for even more precise tuning of drug candidates.[6][24] As our understanding of the subtle interplay between fluorine and biological systems deepens, we can expect to see the continued emergence of innovative and life-saving fluorinated therapeutics.[25][32]

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

-

Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(15), 10227-10253. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(9), 3843. [Link]

-

Singh, P., & Singh, P. (2015). Roles of Fluorine in Drug Design and Drug Action. Current Chemical Biology, 9(2), 111-131. [Link]

-

Lange, G., & Fobker, M. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 64(13), 4259-4270. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Gouverneur, V., & Purser, S. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Pal, R., & Dwivedi, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(8), 1-28. [Link]

-

Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]

-

Patsnap. (2024). What is the mechanism of Fluorouracil? [Link]

-

Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine bonding--how does it work in protein-ligand interactions?. Journal of chemical information and modeling, 49(12), 2737-2746. [Link]

-

Reddy, V. G., et al. (2025). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Medicinal Chemistry. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry, 14(23), 1735-1740. [Link]

-

BC Cancer. (2023). Fluorouracil Drug Manual. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640. [Link]

-

Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Vodenkova, S., Buchler, T., Cervena, K., Veskrnova, V., Vodicka, P., & Vymetalkova, V. (2020). 5-Fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future. Pharmacology & therapeutics, 206, 107447. [Link]

-

Banks, R. E., & Tatlow, J. C. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470. [Link]

-

Petrucci, R., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 633. [Link]

-

CancerNetwork. (2000). UFT: Mechanism of Drug Action. [Link]

-

Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert opinion on drug metabolism & toxicology, 11(5), 753-765. [Link]

-

Ali, S., Bolinger, A. A., & Zhou, J. (2023). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current topics in medicinal chemistry. [Link]

-

Anonymous. (2025). File 1. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Sitagliptin: Exploring Fluorinated Heterocycles. [Link]

-

Lange, G., & Fobker, M. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 64(13), 4259-4270. [Link]

-

Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

-

Pharmaceutical Technology. (2026). Advances in Fluorination Chemistry for API Synthesis. [Link]

-

Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine bonding--how does it work in protein-ligand interactions?. Journal of chemical information and modeling, 49(12), 2737-2746. [Link]

-

Weaver, M. N., & Mader, M. M. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(23), 5552. [Link]

-

Weaver, M. N., & Mader, M. M. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640. [Link]

-

McKay, G. J., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10737-10748. [Link]

-

Tatakis, D. N., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(22), 7249-7252. [Link]

-

Martins, A. F., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. Scientific Reports, 10(1), 6464. [Link]

-

Al-Majdoub, Z. M., et al. (2018). Identification of Novel Metabolic Pathways of Sitagliptin (STG) b. Journal of Drug Metabolism & Toxicology, 9(2), 1-8. [Link]

-

ResearchGate. (n.d.). The drug atorvastatin blocks cholesterol synthesis by inhibiting... [Link]

-

Natural Heart Doctor. (n.d.). Fluoride in Statin Drugs. [Link]

Sources

- 1. files.ikprress.org [files.ikprress.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. researchgate.net [researchgate.net]

- 23. tcichemicals.com [tcichemicals.com]

- 24. pharmtech.com [pharmtech.com]

- 25. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 26. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 28. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 30. bccancer.bc.ca [bccancer.bc.ca]

- 31. inhancetechnologies.com [inhancetechnologies.com]

- 32. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of Methyl 6-fluoropyridazine-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Executive Summary

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2][3] This technical guide focuses on a promising, yet underexplored member of this family: Methyl 6-fluoropyridazine-3-carboxylate. We will delve into its potential biological activities, grounded in the established pharmacology of related compounds, and provide a comprehensive roadmap for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Pyridazine Privileged Scaffold and the Promise of Fluorination

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles. These compounds have been reported to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular activities.[1][4][5][6] The versatility of the pyridazine ring allows for a wide range of chemical modifications, making it a "wonder nucleus" for the design of novel therapeutic agents.[4][6]

Methyl 6-fluoropyridazine-3-carboxylate emerges as a particularly intriguing candidate for investigation. The strategic incorporation of a fluorine atom at the 6-position is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity.[7] The methyl carboxylate group at the 3-position offers a potential site for further chemical derivatization to optimize potency and selectivity. This guide will explore the hypothetical biological activities of this compound and provide detailed protocols for their empirical validation.

Physicochemical Properties of Methyl 6-fluoropyridazine-3-carboxylate

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. Below is a summary of the key properties of Methyl 6-fluoropyridazine-3-carboxylate.

| Property | Value |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 155.12 g/mol |

| CAS Number | 1427-06-1 (for the pyridine analog) |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol |

| InChI Key | HLYBWNNPVXFCPZ-UHFFFAOYSA-N (for the pyridine analog) |

Note: Some properties are based on the closely related pyridine analog, Methyl 6-fluoropyridine-3-carboxylate, due to the limited availability of specific data for the pyridazine compound.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on pyridazine and fluorinated heterocyclic compounds, we hypothesize that Methyl 6-fluoropyridazine-3-carboxylate possesses potential in the following therapeutic areas:

Anticancer Activity

The pyridazine nucleus is a common scaffold in the design of anticancer agents, with derivatives reported to exhibit cytotoxic effects against various cancer cell lines.[8][9] Fluorinated pyridines have also shown promise as kinase inhibitors.[10]

Hypothesized Mechanism of Action: We postulate that Methyl 6-fluoropyridazine-3-carboxylate could act as an inhibitor of key signaling pathways involved in cell proliferation and survival, such as protein kinase pathways. The fluorine atom may enhance binding to the ATP-binding pocket of a target kinase, leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells.

Caption: Experimental workflow for antimicrobial activity assessment.

Anti-inflammatory Activity

Several pyridazinone derivatives have been reported to possess significant anti-inflammatory properties. [5][6] Hypothesized Mechanism of Action: The compound could potentially inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This could be achieved by targeting enzymes like inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2).

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sarpublication.com [sarpublication.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methyl 6-fluoropyridazine-3-carboxylate: A Privileged Scaffold for Next-Generation Therapeutics

Executive Summary

In modern medicinal chemistry, overcoming the lipophilicity and metabolic liabilities of traditional phenyl rings is a constant challenge for drug development professionals. The pyridazine (1,2-diazine) ring has emerged as a highly versatile pharmacophore and a 1[1]. Among its derivatives, Methyl 6-fluoropyridazine-3-carboxylate (CAS: 65202-57-5) represents a meticulously designed bifunctional building block[2].

As a Senior Application Scientist, I have utilized this scaffold extensively to generate diverse libraries of kinase inhibitors and targeted therapeutics. This technical guide dissects the physicochemical advantages, structural rationale, and self-validating synthetic workflows associated with this specific molecule.

Structural Rationale & Physicochemical Profiling

The design of Methyl 6-fluoropyridazine-3-carboxylate is not arbitrary; every functional group serves a distinct chemical and biological purpose.

-

The Pyridazine Core : Diazines possess 3 compared to standard benzenoid or pyridine rings[3]. The two adjacent nitrogen atoms impart a strong dipole moment and act as dual hydrogen-bond acceptors, which is critical for interacting with the ATP-binding hinge regions of kinases[4].

-

The C6-Fluoro Substituent : While 6-chloropyridazines are common, the 6-fluoro variant offers superior reactivity for Nucleophilic Aromatic Substitution (SNAr). Fluorine's high electronegativity strongly withdraws electron density via the inductive effect, highly activating the C6 carbon. Furthermore, if left unreacted, the C–F bond provides metabolic stability against oxidative degradation.

-

The C3-Methyl Ester : This moiety serves as a protected carboxylic acid[5]. It is stable under the mildly basic conditions of amine-based SNAr but can be readily hydrolyzed to enable subsequent amide coupling or heterocycle formation.

Quantitative Data: Scaffold Comparison

To understand the impact of substituting a traditional phenyl ring with a pyridazine core, we must look at the quantitative physicochemical shifts.

| Property | Phenyl Ring | Pyridazine Ring | Impact on Drug Design |

| ClogP (Lipophilicity) | ~2.1 | ~ -0.6 | Lower lipophilicity dramatically improves aqueous solubility and reduces off-target hydrophobic binding. |

| Dipole Moment | 0 D | 3.9 D | High polarity enhances specific electrostatic interactions within target binding pockets. |

| H-Bond Acceptors | 0 | 2 | The adjacent nitrogens serve as critical hydrogen bond acceptors, ideal for kinase hinge binding. |

| Metabolic Stability | Prone to CYP450 oxidation | Highly resistant | The electron-deficient nature of diazines protects against oxidative metabolism, extending half-life. |

Experimental Workflow: Bifunctional Diversification

The true value of Methyl 6-fluoropyridazine-3-carboxylate lies in its orthogonal reactivity. The C6-fluoro group and the C3-ester can be manipulated independently, allowing for rapid library generation.

Caption: Workflow for bifunctional diversification of the methyl 6-fluoropyridazine-3-carboxylate scaffold.

Self-Validating Protocol: Library Generation

Phase 1: Nucleophilic Aromatic Substitution (SNAr) at C6

-

Reaction Setup : Dissolve Methyl 6-fluoropyridazine-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at a 0.2 M concentration. Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during SNAr, significantly accelerating the reaction rate.

-

Reagent Addition : Add the desired primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir at 80°C for 4 hours. Causality: The C6-fluorine creates a strong dipole that activates the carbon for nucleophilic attack. DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

-

Validation Checkpoint : Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the starting material peak (m/z ~157[M+H]+) disappears, replaced by the product mass. Additionally, 19F NMR can confirm total consumption via the disappearance of the distinct C6-F signal.

Phase 2: Ester Hydrolysis at C3 4. Hydrolysis : Concentrate the crude mixture and redissolve in a 3:1 mixture of Tetrahydrofuran (THF) and water. Add LiOH·H2O (2.0 eq) and stir at room temperature for 2 hours. Causality: Mild basic hydrolysis using LiOH prevents the epimerization of any chiral centers introduced via the amine in Phase 1. The THF/water mixture ensures both the organic substrate and the inorganic base remain in solution. 5. Validation Checkpoint : Monitor by TLC (Dichloromethane:Methanol 9:1). The product will stay at the baseline due to the formation of the highly polar carboxylate salt.

Phase 3: Amide Coupling 6. Activation : Acidify the mixture to pH 3 using 1M HCl, extract the carboxylic acid intermediate, and dry. Dissolve in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-7-azabenzotriazole ester. A 15-minute pre-activation ensures complete conversion before the nucleophile is introduced, minimizing side reactions. 7. Coupling : Add the secondary amine (1.5 eq) and stir at room temperature for 12 hours. 8. Final Validation : Purify via preparative HPLC. Confirm the final structure using 1H NMR and High-Resolution Mass Spectrometry (HRMS).

Application in Targeted Therapeutics: VEGFR-2 Kinase Inhibition

Pyridazine derivatives have shown exceptional promise in oncology, particularly as antiangiogenic agents. For instance, imidazo[1,2-b]pyridazine scaffolds (derived from functionalized pyridazines) like TAK-593 are 4 of VEGFR-2[4].

When a drug candidate synthesized from the Methyl 6-fluoropyridazine-3-carboxylate scaffold enters the kinase active site, the adjacent nitrogens of the pyridazine core form critical hydrogen bonds with the backbone amides of the kinase hinge region. This interaction effectively outcompetes endogenous ATP, shutting down downstream signaling cascades[6].

Caption: Mechanism of VEGFR-2 signaling inhibition by pyridazine-derived targeted therapeutics.

Conclusion

Methyl 6-fluoropyridazine-3-carboxylate is far more than a simple chemical building block; it is a strategic asset in rational drug design. By leveraging its orthogonal reactivity—SNAr at the highly activated C6-fluoro position and controlled hydrolysis at the C3-ester—medicinal chemists can rapidly assemble diverse libraries of highly polar, metabolically stable, and target-specific compounds. As the industry continues to move away from lipophilic "flat" molecules, scaffolds like this will remain at the forefront of therapeutic discovery.

References

- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - European Journal of Medicinal Chemistry / NIH.gov

- Methyl 6-fluoropyridazine-3-carboxylate — Chemical Substance Inform

- Pyridine-to-Pyridazine Skeletal Editing - Journal of the American Chemical Society (JACS)

- Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems - Current Bioactive Compounds / Bentham Science

- Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds - Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis

- C6H5FN2O2 (Methyl 6-fluoropyridazine-3-carboxyl

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. nextsds.com [nextsds.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. PubChemLite - C6H5FN2O2 - Explore [pubchemlite.lcsb.uni.lu]

- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility and Medicinal Chemistry Significance of Methyl 6-fluoropyridazine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a fundamental unit in numerous FDA-approved drugs, has long been recognized as a "privileged scaffold" due to its unique physicochemical properties that enhance biological activity and pharmacokinetic profiles.[1][2] The isosteric replacement of a C-H unit with a nitrogen atom in a benzene ring to form pyridine introduces a hydrogen bond acceptor, modulates basicity, and can improve metabolic stability.[1][3][4] The further introduction of a fluorine atom can profoundly influence a molecule's potency, selectivity, and metabolic fate.[5][6]

This guide focuses on a specific and increasingly important building block that combines these features: Methyl 6-fluoropyridazine-3-carboxylate . This molecule is a key intermediate for the synthesis of a wide array of biologically active compounds, particularly in the realm of oncology.[2][7] The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, offers a distinct electronic and structural profile compared to pyridine. The addition of a fluorine atom at the 6-position provides a crucial handle for synthetic diversification through nucleophilic aromatic substitution (SNAr), while also enhancing the molecule's drug-like properties. This guide will provide an in-depth overview of its synthesis, reactivity, and application, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 1427-06-1 | [8] |

| Molecular Formula | C7H6FNO2 | [8] |

| Molecular Weight | 155.13 g/mol | [8] |

| Appearance | Flakes | [8] |

| Melting Point | 48-52 °C | [8] |

| SMILES | COC(=O)c1ccc(F)nc1 | [8] |

Predicted NMR Data:

-

1H NMR (400 MHz, CDCl3): δ 8.3-8.5 (d, 1H), 7.6-7.8 (dd, 1H), 4.0 (s, 3H).

-

13C NMR (101 MHz, CDCl3): δ 165-168 (d, 1JCF ≈ 250 Hz, C-F), 163-165 (C=O), 145-148 (d, 2JCF ≈ 15 Hz), 125-128 (d, 3JCF ≈ 5 Hz), 115-118 (d, 2JCF ≈ 40 Hz), 53-55 (OCH3).

-

19F NMR (376 MHz, CDCl3): δ -65 to -75.

Synthesis of Methyl 6-fluoropyridazine-3-carboxylate

A common and efficient method for the synthesis of Methyl 6-fluoropyridazine-3-carboxylate involves a halogen exchange reaction from its chloro-analogue, Methyl 6-chloropyridazine-3-carboxylate. This precursor can be synthesized from readily available starting materials.[7] The fluorination is typically achieved using a fluoride salt such as potassium fluoride, often with a phase-transfer catalyst to enhance reactivity.

Representative Synthetic Protocol:

Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

This multi-step synthesis starts from ethyl levulinate and proceeds through cyclization, bromination, elimination, oxidation, esterification, and chlorination, with an overall yield of approximately 42%.[7]

Step 2: Fluorination of Methyl 6-chloropyridazine-3-carboxylate

This protocol is a representative procedure based on established methods for halogen exchange on heteroaromatic rings.

-

Materials: Methyl 6-chloropyridazine-3-carboxylate, spray-dried potassium fluoride (KF), tetrabutylammonium chloride (TBAC) or other phase-transfer catalyst, and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

Procedure:

-

To a stirred suspension of spray-dried KF (3-5 equivalents) and a catalytic amount of TBAC (0.1 equivalents) in anhydrous DMSO, add Methyl 6-chloropyridazine-3-carboxylate (1 equivalent).

-

Heat the reaction mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Methyl 6-fluoropyridazine-3-carboxylate.

-

Chemical Reactivity and Synthetic Applications

The primary utility of Methyl 6-fluoropyridazine-3-carboxylate in synthetic chemistry lies in the reactivity of the C-F bond towards nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing carboxylate group, makes the 6-position highly susceptible to nucleophilic attack. The fluorine atom, despite the high strength of the C-F bond, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized Meisenheimer intermediate, a process that is accelerated by the high electronegativity of fluorine.

Nucleophilic Aromatic Substitution (SNAr)

A wide variety of nucleophiles can be employed to displace the fluoride, leading to a diverse array of 6-substituted pyridazine-3-carboxylates.

Caption: General workflow for SNAr reactions.

Table of Representative SNAr Reactions:

| Nucleophile | Product | Typical Conditions | Yield (%) |

| Primary/Secondary Amines | 6-Amino-pyridazine derivatives | Base (e.g., K2CO3, DIPEA), Solvent (e.g., DMSO, NMP), 80-120 °C | 70-95 |

| Alcohols/Phenols | 6-Alkoxy/Aryloxy-pyridazine derivatives | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF), RT-100 °C | 60-90 |

| Thiols | 6-Thioether-pyridazine derivatives | Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, CH3CN), RT-80 °C | 75-95 |

Suzuki-Miyaura Cross-Coupling

While less common than SNAr, the C-F bond can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with arylboronic acids. This allows for the formation of C-C bonds and the synthesis of 6-arylpyridazine derivatives.

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Table of Representative Suzuki-Miyaura Coupling Conditions:

| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | 60-80 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene/EtOH | 90 | 65-85 |

| 3-Thienylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | THF/H2O | 80 | 55-75 |

The "Why": Medicinal Chemistry Insights

The 6-fluoropyridazine-3-carboxylate scaffold is not just a versatile synthetic intermediate; its structural features are deliberately chosen to impart favorable properties to drug candidates.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H or C-Me group with fluorine can block a common site of metabolism, thereby increasing the half-life and oral bioavailability of a drug.[5][6]

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the pyridazine nitrogens, influencing the ionization state of the molecule at physiological pH. This can be critical for cell permeability and target engagement.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, such as hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and dipole-dipole interactions. It can also favorably interact with aromatic residues through orthogonal multipolar interactions.[5]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can pre-organize it for optimal binding to its biological target.

The pyridazine core itself contributes to the overall profile by providing two hydrogen bond acceptors and a scaffold that is often found in kinase inhibitors and other targeted therapies.[2] The combination of these features makes Methyl 6-fluoropyridazine-3-carboxylate a powerful tool for generating libraries of compounds with improved drug-like properties.

Conclusion

Methyl 6-fluoropyridazine-3-carboxylate is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is primarily driven by the facile displacement of the fluorine atom via nucleophilic aromatic substitution, which allows for the rapid diversification of the 6-position of the pyridazine ring. The inherent physicochemical properties of the fluorinated pyridazine scaffold, including enhanced metabolic stability and the potential for improved binding affinity, make it a "privileged" motif in modern drug discovery. For researchers in the pharmaceutical and agrochemical industries, a thorough understanding of the synthesis, reactivity, and medicinal chemistry rationale behind the use of this compound is essential for the development of next-generation therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

- Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134.

- (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.

- Hussain, S., AlAjmi, M. F., Al-Warhi, T., Al-Zharani, M., & El-Faham, A. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

- (n.d.).

- Shanmugam, P., Smile, S. S., Athira, M., & Harichandran, G. (n.d.). Synthetic Transformation of 3 via Suzuki Coupling Reaction.

- (n.d.). Figure S6. 13 C-NMR spectrum of methyl...

- (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- (n.d.). Suzuki coupling of aryl halides and various arylboronic acids.

- (n.d.). Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof.

- (n.d.).

- (n.d.).

- (2003).

- (2025). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.

- (2025).

- (n.d.).

- (2018).

- (2024).

- (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI.

- (2019).

- (2010).

- (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

- (n.d.).

- (n.d.). Process for the preparation of fluorinated pyridines.

- (2024).

- Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal.

- (n.d.).

- (n.d.). Process for preparing 2-aminopyridine derivatives.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 6-fluoropyridine-3-carboxylate 97 1427-06-1 [sigmaaldrich.com]

- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed Experimental Protocol for the Synthesis of Methyl 6-fluoropyridazine-3-carboxylate

Introduction

Fluorinated heterocyclic compounds are cornerstone building blocks in modern medicinal chemistry and drug development. The introduction of fluorine into an organic molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Pyridazine scaffolds, in particular, are prevalent in a wide range of biologically active compounds. Consequently, functionalized fluoropyridazines such as Methyl 6-fluoropyridazine-3-carboxylate represent high-value intermediates for the synthesis of novel pharmaceutical candidates.

This technical guide presents a detailed, two-step experimental protocol for the synthesis of Methyl 6-fluoropyridazine-3-carboxylate. Lacking a direct, published precedent for this specific molecule, this protocol has been expertly designed by analogizing established and reliable methodologies for structurally similar compounds. The proposed pathway involves a nucleophilic aromatic substitution (SNAr) for fluorination, followed by a mild and efficient esterification. Each step is explained with a clear rationale, providing researchers with a robust and scientifically-grounded starting point for their synthetic endeavors.

Proposed Synthetic Pathway Overview

The synthesis is designed as a two-step sequence starting from the commercially available 6-chloropyridazine-3-carboxylic acid.

-

Step 1: Halogen Exchange Fluorination. The chloro-substituent on the pyridazine ring is displaced by fluoride via a nucleophilic aromatic substitution reaction to yield the key intermediate, 6-fluoropyridazine-3-carboxylic acid.

-

Step 2: Esterification. The carboxylic acid is then converted to its corresponding methyl ester, yielding the target compound, Methyl 6-fluoropyridazine-3-carboxylate.

Caption: Proposed two-step synthesis of Methyl 6-fluoropyridazine-3-carboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed two-step synthesis.

| Parameter | Step 1: Halogen Exchange | Step 2: Esterification |

| Starting Material | 6-chloropyridazine-3-carboxylic acid | 6-fluoropyridazine-3-carboxylic acid |

| Key Reagents | Potassium Fluoride (KF), DMSO | (Trimethylsilyl)diazomethane (TMSCHN₂), Methanol, Toluene |

| Molar Ratio (Reagent) | ~4.0 eq. of KF | ~1.2 eq. of TMSCHN₂ |

| Reaction Temperature | 180 °C | Room Temperature |

| Reaction Time | 12-18 hours | 30 minutes |

| Purification Method | Acid-base workup, Recrystallization | Concentration under reduced pressure |

PART 1: Experimental Protocol for 6-fluoropyridazine-3-carboxylic acid (Intermediate)

This protocol is based on established methods for the fluorination of chloro-substituted nitrogen heterocycles via nucleophilic aromatic substitution (SNAr).[1][2] The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride at the 6-position by a fluoride ion.

Causality and Experimental Choices

-

Fluoride Source: Spray-dried potassium fluoride (KF) is used as the fluoride source. It is crucial that the KF is anhydrous, as water will hinder the reaction by hydrating the fluoride ions, thereby reducing their nucleophilicity.

-

Solvent: Anhydrous dimethyl sulfoxide (DMSO) is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at the necessary high temperature (180 °C), and its ability to dissolve the potassium fluoride salt.

-

Temperature: High temperatures are required to overcome the activation energy of C-Cl bond cleavage and to promote the SNAr reaction. The reactivity of fluoropyridines in SNAr reactions is known to be significantly higher than their chloro-analogues, which underscores the utility of this transformation.[3]

Step-by-Step Methodology

-

Preparation: To a dry, high-temperature reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloropyridazine-3-carboxylic acid (1.0 eq.).

-

Reagent Addition: Add spray-dried potassium fluoride (4.0 eq.) to the vessel.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel to achieve a concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 180 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by taking aliquots and analyzing via LC-MS or ¹H NMR. The reaction is expected to take 12-18 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water.

-

Acidify the aqueous solution to pH 2-3 using concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-fluoropyridazine-3-carboxylic acid.

PART 2: Experimental Protocol for Methyl 6-fluoropyridazine-3-carboxylate (Final Product)

This protocol employs (trimethylsilyl)diazomethane for the esterification of the carboxylic acid intermediate. This method is exceptionally mild and efficient, avoiding the harsh acidic conditions of traditional Fischer esterification which could be detrimental to the sensitive heterocyclic product. This procedure is adapted directly from a reliable protocol used for the synthesis of Methyl 6-fluoronicotinate.[4]

Causality and Experimental Choices

-

Esterifying Agent: (Trimethylsilyl)diazomethane (TMSCHN₂) is a safe and effective alternative to diazomethane for the methylation of carboxylic acids. It reacts quickly at room temperature and the byproducts (nitrogen gas and trimethylsilanol derivatives) are volatile and easily removed.[4]

-

Solvent System: A mixture of methanol and toluene is used. Methanol participates in the reaction mechanism, while toluene helps to solubilize the starting material and product.

Step-by-Step Methodology

-

Preparation: Dissolve 6-fluoropyridazine-3-carboxylic acid (1.0 eq.) in a mixture of toluene and methanol (e.g., 4:1 v/v) in a round-bottom flask at room temperature.

-

Reagent Addition: To this solution, add (trimethylsilyl)diazomethane (a 2 M solution in diethyl ether, 1.2 equivalents) dropwise. A slight effervescence (evolution of N₂) should be observed.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes. The reaction is typically complete when the yellow color of the TMSCHN₂ persists and gas evolution ceases.

-

Workup and Purification: After the reaction is complete, carefully quench any excess TMSCHN₂ with a few drops of acetic acid. Concentrate the mixture under reduced pressure to yield the crude Methyl 6-fluoropyridazine-3-carboxylate.[4] For many applications, the product can be used in subsequent steps without further purification.[4] If necessary, purification can be achieved via column chromatography on silica gel.

Safety Information

-

Halogen Exchange: The halogen exchange reaction is run at a high temperature. Standard precautions for high-temperature reactions should be taken. DMSO can be absorbed through the skin.

-

(Trimethylsilyl)diazomethane: TMSCHN₂ is toxic and a potential carcinogen. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

General: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.

References

-

Gutsell, D., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). Halogen exchange reactions and uses thereof.

-

PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Available at: [Link]

- Google Patents. (n.d.). Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

-

PubMed. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Available at: [Link]

- Google Patents. (n.d.). Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

Sources

Application Note: Buchwald-Hartwig Amination of Methyl 6-fluoropyridazine-3-carboxylate

Executive Summary

Methyl 6-fluoropyridazine-3-carboxylate is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug development. While the 6-fluoro position is electronically activated for Nucleophilic Aromatic Substitution (SNAr), this pathway is practically limited to highly nucleophilic aliphatic amines. When coupling deactivated anilines, sterically hindered amines, or amides, SNAr requires forcing thermal conditions that inevitably lead to the hydrolysis or decarboxylation of the sensitive C3-methyl ester.

To circumvent this degradation, via directed C–F bond activation provides a mild, chemoselective, and high-yielding alternative[1]. This application note details the mechanistic rationale, decision frameworks, and self-validating protocols for executing this transformation.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, selecting between SNAr and metal-catalyzed cross-coupling requires a deep understanding of the substrate's electronic landscape and the thermodynamic barriers of the desired transformation.

-

The C–F Activation Challenge: The C–F bond possesses an exceptionally high bond dissociation energy (~126 kcal/mol), making it historically recalcitrant to oxidative addition by Pd(0) complexes[2]. However, the highly electron-withdrawing nature of the pyridazine core—compounded by the C3-carboxylate—significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. This electronic activation facilitates the into an electron-rich Pd(0) center[3].

-

Ligand Selection & Causality: To achieve C–F activation without catalyst degradation, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos or BrettPhos ) are required. The electron density of the ligand promotes the challenging oxidative addition, while its extreme steric bulk accelerates the subsequent reductive elimination of the C–N bond, preventing the catalyst from becoming trapped in a stable Pd(II) resting state[4].

-

Base Chemoselectivity: A critical failure point in functionalizing methyl 6-fluoropyridazine-3-carboxylate is ester hydrolysis. Strong bases like NaOtBu will rapidly saponify the methyl ester. Therefore, weaker, non-nucleophilic bases such as anhydrous Cs2CO3 or K3PO4 must be employed to maintain ester integrity[5].

Decision Matrix & Data Presentation

The decision to deploy a Buchwald-Hartwig protocol over traditional SNAr is dictated by the nucleophilicity of the coupling partner.

Logical decision tree for selecting SNAr vs. Buchwald-Hartwig amination.

Comparative Data: SNAr vs. Buchwald-Hartwig

| Amine Class | Example Coupling Partner | Preferred Method | Optimal Conditions | Ester Integrity | Typical Yield |

| Primary Aliphatic | Morpholine | SNAr | K2CO3, DMF, 60 °C | Preserved | >90% |

| Electron-Rich Aniline | p-Anisidine | SNAr / B-H | K2CO3, DMF, 100 °C | High Risk | 50–70% |

| Deactivated Aniline | 2-Amino-5-chloropyridine | Buchwald-Hartwig | Pd2(dba)3, tBuBrettPhos, Cs2CO3, 90 °C | Preserved | 75–85% |

| Primary Amide | Benzamide | Buchwald-Hartwig | Pd2(dba)3, XantPhos, Cs2CO3, 100 °C | Preserved | 60–80% |

Experimental Protocol: Chemoselective C–N Cross-Coupling

This protocol describes the coupling of Methyl 6-fluoropyridazine-3-carboxylate with a deactivated aniline (e.g., 2-amino-5-chloropyridine).

Pd-catalyzed Buchwald-Hartwig C-F activation cycle for fluoropyridazines.

Reagents & Materials

-

Electrophile: Methyl 6-fluoropyridazine-3-carboxylate (1.0 equiv, 1.0 mmol)

-

Nucleophile: Deactivated amine (1.2 equiv, 1.2 mmol)

-

Catalyst Precursor: Pd2(dba)3 (0.025 equiv, 5 mol% Pd)

-

Ligand: tBuBrettPhos (0.06 equiv, 6 mol%)

-

Base: Anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol)

-

Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology

-

Catalyst Activation (Self-Validating Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 and tBuBrettPhos. Evacuate the flask and backfill with ultra-pure Argon (repeat for 3 cycles). Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands to their inactive phosphine oxides. Strict Schlenk technique ensures active Pd(0) generation.

-

Reagent Loading: Add Methyl 6-fluoropyridazine-3-carboxylate, the amine, and finely milled anhydrous Cs2CO3 to the flask. Repeat the Argon purge cycle 3 times.

-

Solvent Introduction: Inject anhydrous, degassed 1,4-Dioxane via a gas-tight syringe.

-

Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Self-Validating Checkpoint: Monitor the solution's color. A successful generation of the active Pd(0)-tBuBrettPhos complex is typically accompanied by a color shift from deep purple/red (Pd2(dba)3) to a dark orange/brown solution within the first 15 minutes.

-

Monitoring: Stir the reaction vigorously for 12–16 hours. Monitor progress via LC-MS or TLC (UV 254 nm). Self-Validating Checkpoint: The absence of a highly polar baseline spot confirms that the Cs2CO3 base successfully prevented ester saponification.

-

Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated Pd black. Wash the filter cake with additional EtOAc (2 × 10 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure methyl 6-(arylamino)pyridazine-3-carboxylate.

References

-

Buchwald–Hartwig amination | Source: Wikipedia | URL:[Link]

-

Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study | Source: ACS Catalysis (NIH PMC) | URL:[Link]

-

Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation | Source: Chemical Communications (RSC Publishing) | URL:[Link]

-

An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates | Source: Organic Letters (ACS Publications) | URL:[Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Laboratory-Scale Synthesis of Methyl 6-fluoropyridazine-3-carboxylate: An In-Depth Technical Guide

Introduction: The Significance of a Fluorinated Pyridazine Core

Methyl 6-fluoropyridazine-3-carboxylate is a key heterocyclic building block in contemporary drug discovery and development. The pyridazine scaffold is a privileged pharmacophore, and the introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of a lead compound. This strategic fluorination can enhance metabolic stability, improve membrane permeability, and fine-tune the electronic nature of the molecule to optimize target binding affinity. This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of this valuable intermediate, intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Synthetic Strategy: A Two-Step Approach to Fluorination

The most reliable and scalable laboratory synthesis of Methyl 6-fluoropyridazine-3-carboxylate proceeds through a robust two-step sequence. This strategy involves the initial synthesis of a chlorinated precursor, followed by a nucleophilic aromatic substitution (SNAᵣ) reaction to introduce the fluorine atom. This approach is favored due to the ready availability of starting materials and the generally high efficiency of the halogen exchange (Halex) reaction on electron-deficient pyridazine systems.

PART 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate (Precursor)

The initial step focuses on the preparation of the chloro-pyridazine intermediate. This is achieved through the chlorination of Methyl 6-hydroxypyridazine-3-carboxylate using a potent chlorinating agent.

Mechanism & Rationale

The conversion of the hydroxyl group to a chlorine atom is a classic transformation in heterocyclic chemistry. The use of phosphoryl chloride (POCl₃) is a standard and effective method for this purpose. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The pyridazine ring's electron-deficient nature facilitates this nucleophilic substitution.

Experimental Protocol: Chlorination

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 6-hydroxypyridazine-3-carboxylate | 154.12 | 5.0 g | 32.4 |

| Phosphoryl chloride (POCl₃) | 153.33 | 25 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | ~150 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | ~10 g | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 6-hydroxypyridazine-3-carboxylate (5.0 g, 32.4 mmol).

-

Carefully add phosphoryl chloride (25 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-